4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Overview
Description
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and is substituted with a phenyl group that has two trifluoroethoxy groups attached.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” are Aurora kinase A (AURKA) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group and the Glu 260 residue of AURKA and VEGFR-2 . This interaction disrupts the normal function of these proteins, leading to changes in cell division and angiogenesis .
Biochemical Pathways
The compound’s interaction with AURKA and VEGFR-2 affects the pathways related to cell division and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were predicted to follow Lipinski’s rule of 5 . This rule is a guideline for the druglikeness of a compound, suggesting that the compound has favorable bioavailability.
Result of Action
The compound has demonstrated significant bioactivity, with IC50 values of 9.48, 12.16, and 6.43 g/mL for derivatives 5b, 5c, and 5e, respectively . These results suggest that the compound has potent anti-glioblastoma effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, at room temperature, the compound has a short life cycle of 10–12 days
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that it may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
In vitro studies have shown that 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole can have cytotoxic effects on certain cancer cells, such as the LN229 Glioblastoma cell line . It has been observed to induce apoptosis, or programmed cell death, in these cells
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Current studies are focused on its effects in in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage . Some studies have reported that certain dosages can lower glucose levels in Drosophila melanogaster, a common model organism . These effects were observed to be less potent than those of acarbose, a standard drug
Metabolic Pathways
It is believed that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The phenyl intermediate with trifluoroethoxy groups can be synthesized by reacting 2,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
Cyclization to Form Thiadiazole Ring: The phenyl intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoroethoxy groups.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly against glioblastoma cells. It has been evaluated for its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Biological Studies: It has been investigated for its potential as an anti-diabetic agent, with studies showing its ability to inhibit enzymes like α-amylase and α-glucosidase.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole can be compared with other similar compounds to highlight its uniqueness:
1,3,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have shown similar biological activities, such as anticancer and anti-diabetic properties.
Thiazolidine-4-one Derivatives: These compounds have a similar core structure and have been studied for their anticancer properties.
The unique combination of trifluoroethoxy groups and the thiadiazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUFTQZDWMUMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397050 | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-47-7 | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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